molecular formula C13H18N2O B2886822 3-Methyl-1-(4-methylbenzyl)piperazin-2-one CAS No. 1094601-66-7

3-Methyl-1-(4-methylbenzyl)piperazin-2-one

Cat. No. B2886822
CAS RN: 1094601-66-7
M. Wt: 218.3
InChI Key: RCEPVMUSZMGPMP-UHFFFAOYSA-N
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Description

“3-Methyl-1-(4-methylbenzyl)piperazin-2-one” is an organic compound with the molecular formula C13H18N2O . It has a molecular weight of 218.29 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves the use of hydrazonoyl chlorides and N-substituted piperazine . The synthesis process typically involves intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered ring containing two opposing nitrogen atoms . The structure also includes a methyl group and a benzyl group .


Physical And Chemical Properties Analysis

“this compound” is a viscous liquid . The compound should be stored at 4°C and protected from light .

Scientific Research Applications

Spectroscopic Investigations and Molecular Docking Studies

The compound 1-(4-Methylbenzyl) piperazine has been subjected to extensive spectroscopic analysis (FT-IR, FT-Raman, UV, NMR) and density functional theory (DFT) calculations to determine its molecular geometry, vibrational frequencies, and electronic properties. It exhibits significant non-linear optical (NLO) properties, indicating its potential in the field of photonics and optoelectronics. Furthermore, molecular docking studies have shown that this compound forms a stable complex with Bacillus cereus, suggesting potential antimicrobial activity against this pathogen (Subashini & Periandy, 2017).

Polymer Synthesis

Research into polyamides containing various bioactive molecules has led to the synthesis of polymers through reactions involving compounds like 1,6-diaminohexane, 1,2-diaminoethane, and piperazine. These polymers, which are soluble in DMSO and formic acid, and some even in water, have potential applications in biotechnology and material science due to their diverse solubility and molecular weight range (Hattori & Kinoshita, 1979).

Antimicrobial Agent Development

A series of 1,4-disubstituted 1,2,3-triazole derivatives, incorporating piperazine carboxamides, have demonstrated moderate to good antimicrobial activities against a range of Gram-positive, Gram-negative bacterial strains, and fungal strains. This highlights the potential of 3-Methyl-1-(4-methylbenzyl)piperazin-2-one derivatives in the development of new antimicrobial agents (Jadhav et al., 2017).

Bioactive Mannich Bases Synthesis

Mannich bases derived from piperazine and various substitutions have shown promising cytotoxic, anticancer, and enzyme inhibitory activities. This suggests the compound’s derivatives could serve as leads for the development of new pharmaceutical agents targeting specific biological pathways or diseases (Gul et al., 2019).

Molecular Structure and Interaction Studies

Studies on the molecular structures and intermolecular interactions of piperazine derivatives have provided insights into their potential applications in material science and drug design. Understanding the hydrogen bonding and molecular conformations of these compounds can lead to the development of materials with desired physical and chemical properties (Mahesha et al., 2019).

Safety and Hazards

“3-Methyl-1-(4-methylbenzyl)piperazin-2-one” is classified as harmful . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

3-methyl-1-[(4-methylphenyl)methyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-3-5-12(6-4-10)9-15-8-7-14-11(2)13(15)16/h3-6,11,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEPVMUSZMGPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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